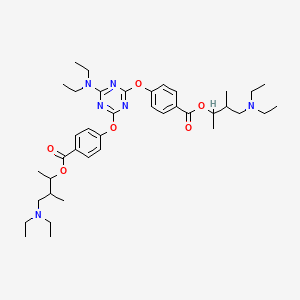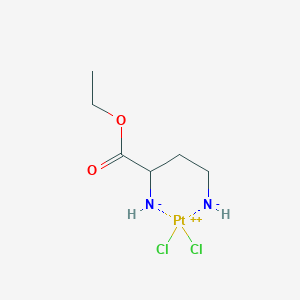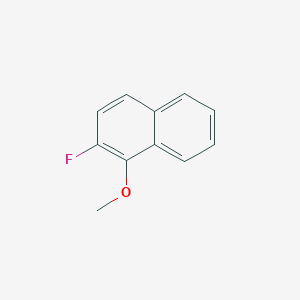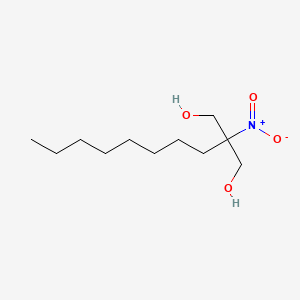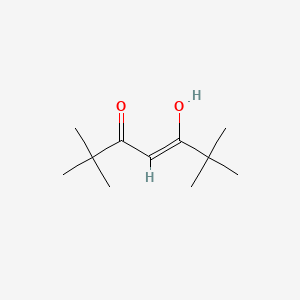
(4Z)-5-Hydroxy-2,2,6,6-tetramethyl-4-hepten-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4Z)-5-Hydroxy-2,2,6,6-tetramethyl-4-hepten-3-one is an organic compound with a unique structure characterized by a hydroxyl group and a double bond in the Z-configuration
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-5-Hydroxy-2,2,6,6-tetramethyl-4-hepten-3-one typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the aldol condensation of 2,2,6,6-tetramethyl-4-piperidone with formaldehyde, followed by dehydration to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are employed to maximize the efficiency of the synthesis.
化学反応の分析
Types of Reactions
(4Z)-5-Hydroxy-2,2,6,6-tetramethyl-4-hepten-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for the reduction of the double bond.
Substitution: Reagents such as thionyl chloride (SOCl₂) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
Oxidation: Formation of 5-oxo-2,2,6,6-tetramethyl-4-hepten-3-one.
Reduction: Formation of 5-hydroxy-2,2,6,6-tetramethylheptane.
Substitution: Formation of 5-chloro-2,2,6,6-tetramethyl-4-hepten-3-one.
科学的研究の応用
(4Z)-5-Hydroxy-2,2,6,6-tetramethyl-4-hepten-3-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of (4Z)-5-Hydroxy-2,2,6,6-tetramethyl-4-hepten-3-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the double bond play crucial roles in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to various biochemical effects.
類似化合物との比較
Similar Compounds
(4E)-5-Hydroxy-2,2,6,6-tetramethyl-4-hepten-3-one: Similar structure but with the double bond in the E-configuration.
2,2,6,6-Tetramethyl-4-heptanone: Lacks the double bond and hydroxyl group.
5-Hydroxy-2,2,6,6-tetramethylheptane: Saturated analog without the double bond.
Uniqueness
(4Z)-5-Hydroxy-2,2,6,6-tetramethyl-4-hepten-3-one is unique due to its specific configuration and functional groups, which confer distinct chemical and biological properties. Its Z-configuration and hydroxyl group make it a valuable compound for various applications in research and industry.
特性
分子式 |
C11H20O2 |
|---|---|
分子量 |
184.27 g/mol |
IUPAC名 |
(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one |
InChI |
InChI=1S/C11H20O2/c1-10(2,3)8(12)7-9(13)11(4,5)6/h7,12H,1-6H3/b8-7- |
InChIキー |
SOZFXLUMSLXZFW-FPLPWBNLSA-N |
異性体SMILES |
CC(C)(C)/C(=C/C(=O)C(C)(C)C)/O |
正規SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Iron, [N,N-bis[[2-(hydroxy-kappaO)-5-sulfophenyl]methyl]glycinato(3-)-kappaN,kappaO]-](/img/structure/B13774652.png)


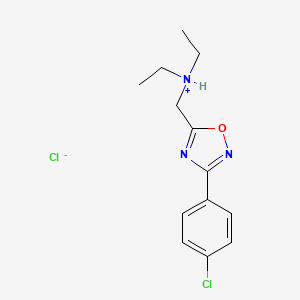

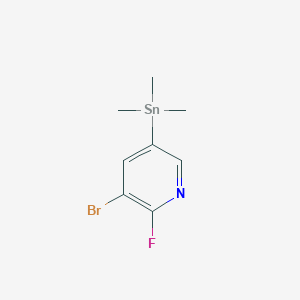
![Acetamide,N-[1,4,5,6-tetrahydro-5-(methylamino)-4-oxo-pyridin-2-YL]-](/img/structure/B13774687.png)

